molecular formula C11H14S2 B11975944 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene CAS No. 23088-83-7

3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene

Cat. No.: B11975944
CAS No.: 23088-83-7
M. Wt: 210.4 g/mol
InChI Key: UDVUVDFCVYPFNO-UHFFFAOYSA-N
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Description

3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene: is a bicyclic organic compound with the molecular formula C11H14S2 . It is characterized by the presence of two sulfur atoms within its bicyclic structure, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene typically involves the formation of macrocyclic ligands containing sulfur atoms. One common method includes the reaction of 2,6-di(thiomethyl)pyridine sub-units to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or rhodium complexes .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications in research. when produced, it follows similar synthetic routes as described above, with a focus on optimizing yield and purity through controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene is unique due to its specific bicyclic structure and the positioning of sulfur atoms. This unique structure allows it to form more stable and selective metal complexes, making it particularly valuable in catalytic applications .

Properties

CAS No.

23088-83-7

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

3,7-dithiabicyclo[7.3.1]trideca-1(13),9,11-triene

InChI

InChI=1S/C11H14S2/c1-3-10-7-11(4-1)9-13-6-2-5-12-8-10/h1,3-4,7H,2,5-6,8-9H2

InChI Key

UDVUVDFCVYPFNO-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=CC(=CC=C2)CSC1

Origin of Product

United States

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